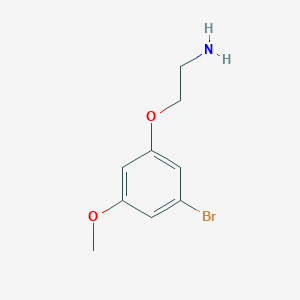

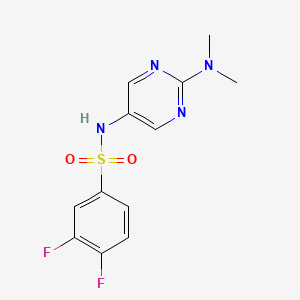

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

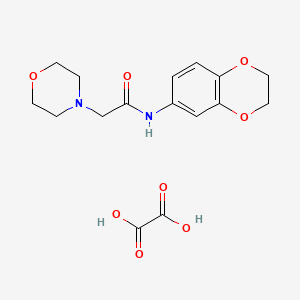

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene, also known as Brolamfetamine, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist for the serotonin 5-HT2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuropsychiatry.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene and related compounds have been reported to act as catalysts in various chemical reactions. For instance, a derivative of this compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB), has been used as a catalyst in the conversion of epoxides into 2-hydroxyethyl thiocyanates, providing a convenient and efficient procedure for the synthesis of these compounds with high yield and regioselectivity. This process is particularly useful for creating biologically active molecules (Niknam, 2004). Similarly, BABMB has been employed in the cleavage of epoxides into vicinal iodo alcohols and bromo alcohols, occurring regioselectively under neutral and mild conditions, even when sensitive functional groups are present (Niknam & Nasehi, 2002).

Pharmaceutical Applications

Compounds structurally related to 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been synthesized for pharmacokinetic and pharmacodynamic evaluation. For example, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was synthesized for in vivo evaluations, highlighting the potential of such compounds in pharmaceutical research (Wang, Fawwaz, & Heertum, 1993).

Molecular Scaffold Applications

The use of derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene as molecular scaffolds has been documented in the literature. For instance, compounds like 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene have been utilized as scaffolds for various molecular receptors. Detailed practical synthetic procedures starting from benzene to prepare versatile molecular scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene have been reported, emphasizing the importance of such compounds in molecular engineering (Wallace et al., 2005).

Corrosion Inhibition

Derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been investigated for their corrosion inhibition properties. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Among these, certain derivatives exhibited remarkable inhibition efficiency, providing insights into the potential applications of these compounds in industrial settings (Verma, Quraishi, & Singh, 2015).

Anticancer Activity

Some derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been synthesized and screened for cytotoxic activity against human cancer cell lines. Compounds functionalized with diverse methoxybenzenes have shown high activity at micromolar concentration, indicating the potential of these compounds in anticancer drug development (Reddy et al., 2017).

Eigenschaften

IUPAC Name |

2-(3-bromo-5-methoxyphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJUOUCZINABFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)OCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)

![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)